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Compound of Interest

Compound Name: 1-Caffeoylquinic acid

Cat. No.: B190715 Get Quote

An In-depth Technical Guide to the Natural Sources of 1-Caffeoylquinic Acid

Introduction
1-Caffeoylquinic acid (1-CQA) is a phenolic compound belonging to the family of

caffeoylquinic acids (CQAs), which are esters of caffeic acid and quinic acid.[1] These

compounds are specialized plant metabolites involved in defense mechanisms against biotic

and abiotic stress.[1] In recent years, CQAs have garnered significant attention from the

scientific community due to their potential health benefits, including antioxidant, anti-

inflammatory, neuroprotective, and anti-diabetic properties.[2][3] This technical guide provides

a comprehensive overview of the natural sources of 1-CQA and other CQAs, methods for their

quantification, and their mechanism of action through relevant signaling pathways. This

document is intended for researchers, scientists, and professionals in the field of drug

development and natural product chemistry.

Natural Sources of Caffeoylquinic Acids
Caffeoylquinic acids are widely distributed throughout the plant kingdom. They are found in

various parts of the plant, including the roots, rhizomes, flowers, leaves, fruits, and stems.[1]

While 1-CQA has been specifically identified in several species, it is often present alongside

other isomers such as 3-CQA (neochlorogenic acid), 4-CQA (cryptochlorogenic acid), and 5-

CQA (chlorogenic acid).

Notable plant sources of 1-Caffeoylquinic acid include:

Eleutherococcus sessiliflorus (roots)[1]
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Solidago canadensis L. (flowers, aerial parts)[1]

Ligusticum chuanxiong (roots, rhizomes)[1]

Prunus domestica (fruits)[1]

Platycodon grandiflorum[1]

Lonicera japonica (Japanese honeysuckle)[4]

In addition to these, CQAs are ubiquitous in a variety of common fruits and vegetables, such as

apples, pears, plums, berries, and artichokes.[1][5] Coffee beans are a particularly rich source

of CQAs, with concentrations of mono-CQAs accounting for up to 10% of the mass of green

coffee beans.[1][6]

Quantitative Analysis of Caffeoylquinic Acids in
Natural Sources
The concentration of caffeoylquinic acids can vary significantly depending on the plant species,

the part of the plant, growing conditions, and post-harvest processing.[7] High-performance

liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry

(MS) is the most common analytical technique for the quantification of these compounds.[8][9]

The following table summarizes the quantitative data for various caffeoylquinic acids in

selected natural sources.
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Plant Source Plant Part
Caffeoylquinic
Acid Isomer(s)

Concentration Reference

Vallaris glabra Leaves
3-CQA and 4-

CQA

370 ± 15 mg/100

g
[10]

Vallaris glabra Leaves 5-CQA
353 ± 25 mg/100

g
[10]

Nerium oleander Leaves 5-CQA
537 ± 103

mg/100 g
[10]

Lonicera

japonica

(commercial

source)

Flowers
3-CQA and 4-

CQA

23 ± 2.2 mg/100

g
[10]

Lonicera

japonica

(commercial

source)

Flowers 5-CQA
173 ± 13 mg/100

g
[10]

Artichoke

(Cynara

scolymus L.)

Heads

1,5-di-O-

caffeoylquinic

acid

3890 mg/kg [9]

Artichoke

(Cynara

scolymus L.)

Pomace

1,5-di-O-

caffeoylquinic

acid

3269 mg/kg [9]

Green Coffee

Beans
Beans

Total Chlorogenic

Acids

34.43 ± 1.50 to

41.64 ± 3.28

mg/g

[11]

Roasted Coffee

Beans
Beans

Total Chlorogenic

Acids

2.05 ± 0.07 to

7.07 ± 0.16 mg/g
[11]

Korean

Mountainous

Vegetables

(Compositae

family)

-

Total

Caffeoylquinic

Acids in extracts

20.25 to 38.35%

(w/w)
[12]
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Ainsliaea

acerifolia
Leaves

Chlorogenic acid

(5-CQA)
- [8]

Ainsliaea

acerifolia
Leaves

Isochlorogenic

acid A (3,5-

diCQA)

- [8]

Ainsliaea

acerifolia
Leaves

1,5-

dicaffeoylquinic

acid

- [8]

Solanum

melongena

(eggplant) and

relatives

Fruit

5-O-

caffeoylquinic

acid

Predominant

mono-CQA
[13]

Scolymus

hispanicus
Midribs

5-CQA and 3,5-

diCQA
Up to 6.74 mg/g [14]

Experimental Protocols
Extraction of Caffeoylquinic Acids from Plant Material
The following is a generalized protocol for the extraction of CQAs from plant tissues, based on

methodologies cited in the literature.[10][15]

Materials:

Fresh or freeze-dried plant material

Liquid nitrogen

Mortar and pestle

Methanol (70% aqueous solution)

Orbital shaker

Filtration apparatus (e.g., suction filtration)
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Rotary evaporator

Procedure:

Weigh a known amount of fresh or freeze-dried plant material (e.g., 1 gram).

If using fresh material, powder it in a mortar and pestle with liquid nitrogen.

Suspend the ground plant material in a suitable volume of 70% methanol (e.g., 50 mL).

Agitate the suspension on an orbital shaker for a specified time (e.g., 1 hour).

Filter the extract to separate the solid plant material from the liquid extract.

To ensure complete extraction, the solid residue can be re-extracted two more times with

fresh solvent.

Combine the filtrates and remove the solvent using a rotary evaporator to obtain the dried

extract.

Store the dried extract at -20°C for further analysis.

Quantification by High-Performance Liquid
Chromatography (HPLC)
The following is a representative HPLC method for the analysis of CQAs.[8][10]

Instrumentation:

HPLC system with a pump, autosampler, and a Diode Array Detector (DAD) or Mass

Spectrometer (MS).

Reversed-phase C18 column.

Reagents:

Acetonitrile (HPLC grade)
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Formic acid or acetic acid (for mobile phase acidification)

Ultrapure water

CQA standards (e.g., 1-CQA, 3-CQA, 4-CQA, 5-CQA)

Chromatographic Conditions (Example):

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Elution: A time-programmed gradient from a high concentration of mobile phase A

to a high concentration of mobile phase B to separate the compounds of interest.

Flow Rate: 1.0 mL/min

Injection Volume: 20 µL

Detection Wavelength: 325 nm (for DAD)

Quantification:

Prepare a series of standard solutions of known concentrations for the CQA isomers of

interest.

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting

peak area against concentration.

Dissolve the plant extract in the mobile phase and inject it into the HPLC system.

Identify the peaks corresponding to the CQA isomers based on their retention times

compared to the standards.

Quantify the amount of each CQA in the extract by using the calibration curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Natural sources of 1-Caffeoylquinic acid]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190715#natural-
sources-of-1-caffeoylquinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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